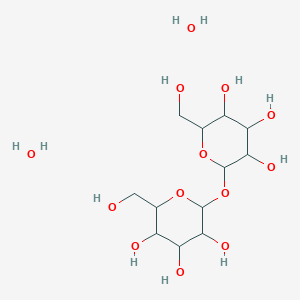

D(+)-Trehalose dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D(+)-Trehalose dihydrate: is a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is commonly found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as dehydration and freezing.

準備方法

Synthetic Routes and Reaction Conditions: D(+)-Trehalose dihydrate can be synthesized through enzymatic or chemical methods. Enzymatic synthesis involves the use of trehalose synthase or trehalose phosphorylase, which catalyze the conversion of glucose or glucose-1-phosphate into trehalose. Chemical synthesis typically involves the glycosylation of glucose derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs enzymatic processes due to their specificity and efficiency. The process involves the fermentation of starch or other glucose-containing substrates using microorganisms that produce trehalose synthase. The resulting trehalose is then purified and crystallized to obtain the dihydrate form.

化学反応の分析

Types of Reactions: D(+)-Trehalose dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound into two glucose molecules.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize trehalose to produce gluconic acid derivatives.

Glycosylation: Trehalose can act as a glycosyl donor in glycosylation reactions, forming glycosides with other molecules.

Major Products:

Hydrolysis: Glucose

Oxidation: Gluconic acid derivatives

Glycosylation: Various glycosides

科学的研究の応用

Chemistry: D(+)-Trehalose dihydrate is used as a stabilizing agent in chemical reactions and formulations. Its ability to form hydrogen bonds with other molecules makes it valuable in preserving the structure and activity of sensitive compounds.

Biology: In biological research, this compound is used to protect cells and tissues during cryopreservation and desiccation. It is also studied for its role in stress response mechanisms in various organisms.

Medicine: this compound has potential therapeutic applications, including the treatment of neurodegenerative diseases. Its ability to prevent protein aggregation and stabilize cellular structures makes it a promising candidate for drug development.

Industry: In the food industry, this compound is used as a sweetener and stabilizer. It is also employed in cosmetics and pharmaceuticals for its moisture-retaining properties.

作用機序

D(+)-Trehalose dihydrate exerts its effects primarily through its ability to form hydrogen bonds with water molecules and other biological structures. This interaction stabilizes proteins, membranes, and other cellular components, protecting them from damage caused by dehydration, freezing, and other stress conditions. The molecular targets include various proteins and lipids, and the pathways involved are related to stress response and cellular protection mechanisms.

類似化合物との比較

Sucrose: Another disaccharide composed of glucose and fructose. Unlike trehalose, sucrose is more prone to hydrolysis and less effective in stabilizing biological structures.

Maltose: A disaccharide consisting of two glucose molecules linked by an α-1,4-glycosidic bond. Maltose is less stable than trehalose and does not provide the same level of protection under stress conditions.

Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond. Cellobiose has different properties and applications compared to trehalose.

Uniqueness of D(+)-Trehalose dihydrate: this compound is unique due to its exceptional stability and protective properties. Its ability to stabilize proteins and cellular structures under extreme conditions sets it apart from other disaccharides. This makes it particularly valuable in various scientific and industrial applications.

特性

IUPAC Name |

2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVHGFAJLZWDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)

![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)

![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)